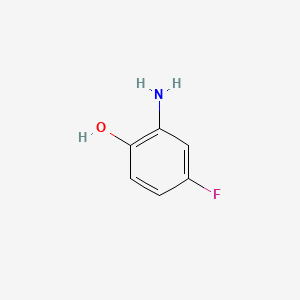

2-Amino-4-fluorophenol

Beschreibung

Contextualization within Advanced Organic Synthesis

2-Amino-4-fluorophenol is a versatile intermediate in organic synthesis, prized for its unique combination of functional groups. chemimpex.com The presence of an amino group, a hydroxyl group, and a fluorine atom on an aromatic ring allows for a wide range of chemical transformations. cymitquimica.com This trifecta of reactivity makes it an essential precursor for constructing complex molecular architectures. chemimpex.com

In the realm of advanced organic synthesis, this compound serves as a foundational component for creating more intricate molecules. Its functional groups provide handles for a variety of chemical reactions, including but not limited to, acylation, alkylation, and diazotization. The ortho-positioning of the amino and hydroxyl groups makes it an ideal starting material for the synthesis of heterocyclic compounds like benzoxazoles and benzoxazines. ossila.com For instance, it can be reacted with 1,1'-dibromoethene derivatives to yield functionalized benzoxazoles. ossila.com

Significance of Fluorine Substitution in Aromatic Systems within Research

Fluorine can also increase the lipophilicity of a molecule, which can improve its ability to permeate cell membranes and interact with biological targets. annualreviews.orgwikipedia.org While a single fluorine atom has a modest effect on lipophilicity, its strategic placement can be crucial for optimizing a drug's pharmacokinetic profile. annualreviews.org The electron-withdrawing nature of fluorine can also deactivate an aromatic ring towards certain metabolic pathways, further enhancing the stability of the molecule. nih.gov

Overview of Key Research Domains Pertaining to this compound

The unique properties of this compound have led to its application in several key research areas:

Pharmaceutical Development: This compound is a vital intermediate in the synthesis of a variety of pharmaceuticals. chemimpex.com It is particularly noted for its use in creating analgesics and anti-inflammatory drugs. chemimpex.comchemimpex.com Its derivatives have also been investigated for their potential as anticancer agents. The ability of the amino and hydroxyl groups to coordinate with metal centers has led to the development of metal complexes with potential cytotoxic activity against cancer cells. ossila.com

Dye Manufacturing: this compound is utilized in the production of dyes and pigments, contributing to the creation of vibrant colors for textiles and inks. chemimpex.comchemimpex.com

Materials Science: The compound plays a role in the development of advanced materials, including polymers and coatings. chemimpex.com Its incorporation can enhance properties such as durability and resistance to environmental factors. For example, a derivative, 2-(2-Amino-4-fluorophenoxy)ethan-1-ol, is used as a monomer in epoxy resins to improve thermal stability. vulcanchem.com

Biochemical Research: Researchers employ this compound and its derivatives to study enzyme activity and protein interactions. chemimpex.com This contributes to a deeper understanding of biochemistry and molecular biology. chemimpex.com

Analytical Chemistry: The compound serves as a reagent in various analytical methods, aiding in the identification and quantification of other substances. chemimpex.comchemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 399-97-3 | cymitquimica.comossila.comnih.govthermofisher.com |

| Molecular Formula | C6H6FNO | cymitquimica.comossila.comnih.govthermofisher.com |

| Molecular Weight | 127.12 g/mol | ossila.com |

| Appearance | Brown powder | ossila.com |

| Melting Point | 130 – 135 °C | ossila.com |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and acid | |

| IUPAC Name | This compound | nih.govthermofisher.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDFRPKVIZMKJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192952 | |

| Record name | Phenol, 2-amino-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-97-3 | |

| Record name | 2-Amino-4-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=399-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-amino-4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-amino-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Complex Chemical Transformations of 2 Amino 4 Fluorophenol

De Novo Synthetic Routes and Optimization Strategies for 2-Amino-4-fluorophenol Production

The primary and most established method for the de novo synthesis of this compound is the reduction of its nitro precursor, 4-fluoro-2-nitrophenol. This transformation is typically achieved through catalytic hydrogenation. The selection of catalyst, solvent, and reaction conditions is critical for optimizing the yield and purity of the final product.

Commonly employed catalysts include platinum(IV) oxide (PtO₂) and palladium on carbon (Pd/C). prepchem.comguidechem.com The reaction is generally carried out in a protic solvent, such as ethanol. prepchem.com Hydrogenation using a Parr shaker apparatus at elevated pressures (e.g., 45 psi) has been documented to effectively drive the reaction to completion. prepchem.com

Optimization strategies focus on maximizing the conversion of the nitro group while minimizing potential side reactions. For instance, controlling the reaction temperature and the catalyst loading (e.g., 5-10% Pd/C) can help prevent undesirable byproducts. Another reported method involves the use of tin (Sn) metal in the presence of concentrated hydrochloric acid (HCl), followed by neutralization. guidechem.com While effective, this method often requires more rigorous purification steps compared to catalytic hydrogenation.

The table below summarizes key parameters for the synthesis of this compound from 4-fluoro-2-nitrophenol.

| Method | Catalyst/Reagent | Solvent | Reaction Conditions | Reported Yield | Reference |

| Catalytic Hydrogenation | Platinum(IV) oxide (PtO₂) | Ethanol | H₂ gas (45 psi), Parr shaker, 8 hours | ~88% | prepchem.com |

| Catalytic Hydrogenation | 10% Palladium on carbon (Pd/C) | Ethanol | H₂ atmosphere, room temperature, overnight | Not specified | guidechem.com |

| Metal/Acid Reduction | Tin (Sn), conc. Hydrochloric acid (HCl) | Water | Reflux, 1.5 hours | Not specified | guidechem.com |

Derivatization and Functionalization Strategies of this compound

The unique arrangement of functional groups in this compound makes it an ideal scaffold for constructing more complex molecules, particularly heterocyclic systems and functional probes. ossila.com The adjacent amino and hydroxyl groups can readily participate in cyclization reactions, while the amino group itself is available for condensation reactions.

Synthesis of Heterocyclic Systems Utilizing this compound Scaffolds

The ortho-aminophenol motif is a classic precursor for the synthesis of five- and six-membered heterocyclic rings containing oxygen and nitrogen.

Benzoxazoles are a prominent class of heterocyclic compounds synthesized from this compound. The general approach involves the condensation of the aminophenol with a one-carbon synthon, such as a carboxylic acid derivative or an aldehyde, followed by cyclodehydration. For instance, functionalized benzoxazoles can be obtained by reacting this compound with 1,1'-dibromoethene derivatives. ossila.com The reaction of this compound with trichloromethyl chloroformate at 0°C in tetrahydrofuran (B95107) yields 5-fluorobenzoxazolin-2-one. prepchem.com Another route involves cyclization with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521) (KOH) to produce 5-fluorobenzo[d]oxazole-2-thiol.

| Target Derivative | Reagent(s) | Solvent | Key Conditions | Reference |

| 5-Fluorobenzoxazolin-2-one | Trichloromethyl chloroformate | Tetrahydrofuran | 0°C to room temperature | prepchem.com |

| 5-Fluorobenzo[d]oxazole-2-thiol | Carbon disulfide, KOH | Ethanol | Reflux (78-85°C) | |

| Functionalized Benzoxazoles | 1,1'-Dibromoethene derivatives | Not specified | Not specified | ossila.com |

Similarly, this compound serves as a key starting material for benzoxazine (B1645224) derivatives. These six-membered heterocyclic structures can be formed through reactions with bifunctional electrophiles. A notable example is the synthesis of fluorescent benzoxazine derivatives through the reaction of this compound with 1,2-diketones. ossila.com Another synthetic strategy involves the cyclization with an α,β-unsaturated acyl chloride, such as 2,2-dimethylacryloyl chloride, in the presence of a base like triethylamine (B128534) to form the corresponding 7-fluoro-2,2-dimethyl-2H-benzo[b] Current time information in Bangalore, IN.oxazin-3(4H)-one. evitachem.com

| Target Derivative | Reagent(s) | Solvent | Key Conditions | Reference |

| Fluorescent Benzoxazine | 1,2-Diketones | Not specified | Not specified | ossila.com |

| 7-Fluoro-2,2-dimethyl-2H-benzo[b] Current time information in Bangalore, IN.oxazin-3(4H)-one | 2,2-Dimethylacryloyl chloride, Triethylamine | Dichloromethane | Controlled temperature | evitachem.com |

Benzoxazole Derivatives

Synthesis of Fluorescent Molecular Probes

The fluorinated backbone of this compound is advantageous in the design of fluorescent dyes and molecular probes, where the fluorine atom can enhance photostability and modulate electronic properties. ossila.com It is a documented precursor in the synthesis of rhodamine-based dyes. For example, a rhodamine dye designed as a fluorescent sensor for hydrogen sulfide (B99878) was synthesized in a one-pot reaction using 3-amino-4-fluorophenol (B1338284) (an isomer of the title compound, illustrating the utility of the general structure) and o-phthalic anhydride (B1165640) in an acidic medium. researchgate.net This highlights the role of fluorinated aminophenols as crucial intermediates in creating sophisticated probes for biological imaging and sensing applications.

Formation of Schiff Bases and Related Imines

The primary amino group of this compound readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). This reaction provides a straightforward method for introducing diverse substituents onto the aminophenol core. The resulting Schiff base ligands are important in coordination chemistry. For instance, Schiff bases derived from this compound can coordinate with metal centers, such as tin(IV), to form complexes. ossila.com These metal complexes have been investigated for their potential cytotoxic activity against cancer cells. ossila.com The formation of the imine bond is typically a reversible reaction catalyzed by acid or base, and often driven to completion by the removal of water.

Enantioselective Synthesis of Chiral Intermediates

The strategic placement of amino and fluoro groups on the phenol (B47542) ring makes this compound a valuable precursor, though its direct use in enantioselective synthesis is less documented than that of its closely related isomers and derivatives. A prominent example in this field is the synthesis of chiral amino-alcohols, which are crucial building blocks for pharmaceuticals. Specifically, the enantioselective synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a key chiral intermediate for the anti-tumor drug repotrectinib, has been a subject of significant research. figshare.comnih.gov

Two primary strategies have emerged for this transformation: biocatalysis using ω-transaminases and metal-catalyzed asymmetric reductive amination.

Biocatalytic Approach: The use of ω-transaminases (ω-TAs) offers a green and highly selective method for producing chiral amines. nih.gov This process typically involves the asymmetric amination of a prochiral ketone precursor, 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one. figshare.com A library of (R)-enantioselective ω-transaminases can be screened to identify the most effective enzyme for the desired transformation. nih.gov For instance, the enzyme AbTA, identified from Arthrobacter sp., has shown activity in this synthesis. nih.gov The reaction utilizes an amino donor like isopropylamine (B41738) or D-alanine to transfer the amino group to the ketone, yielding the chiral amine with very high enantiomeric excess (ee), often exceeding 99%. nih.govresearchgate.net This biocatalytic method can be scaled up for gram-scale production, demonstrating its industrial applicability. nih.gov

Asymmetric Reductive Amination: A highly efficient, one-step chemical method involves the direct asymmetric reductive amination (ARA) of the ketone precursor. figshare.comacs.org This approach employs a ruthenium-based catalyst system. figshare.com The reaction uses ammonium (B1175870) acetate (B1210297) as the nitrogen source and hydrogen gas as the reducing agent. figshare.comacs.org This methodology is notable for being step-economical, as it avoids the use of protecting groups and expensive chiral auxiliaries. figshare.com The process has been successfully implemented in both batch and continuous-flow reactors, with the latter offering enhanced reaction efficiency and easier purification. figshare.comacs.org

The table below summarizes key findings for the enantioselective synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol.

| Method | Catalyst/Enzyme | Precursor | Key Reagents | Product | Enantiomeric Excess (ee) | Yield |

| Biocatalysis | ω-Transaminase (e.g., ATA-025) | 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one | Isopropylamine (amino donor) | (R)-2-(1-aminoethyl)-4-fluorophenol | >99% | 82% researchgate.net |

| Asymmetric Reductive Amination | Ruthenium Catalyst | 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one | NH₄OAc (N-source), H₂ (reductant) | (R)-2-(1-aminoethyl)-4-fluorophenol | Optically Pure figshare.comacs.org | High (20g scale demonstrated) figshare.com |

Mechanistic Investigations of Reaction Pathways Involving this compound

Understanding the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new transformations. The interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing, yet ortho-para directing, fluoro group (-F) governs the molecule's reactivity.

Mechanistic studies on related fluorinated phenols provide insight into potential reaction pathways. For instance, the defluorination of fluorophenols by enzymes like heme dehaloperoxidase has been investigated. acs.org Computational studies suggest a mechanism that begins with a hydrogen atom abstraction from the phenolic hydroxyl group by the enzyme's active species (Compound I). acs.org This is followed by a rate-determining OH rebound to the aromatic ring at the ortho- or para-position, leading to the formation of a fluoro-hydroxyquinone intermediate and subsequent defluorination. acs.org

In the context of sulfuryl group transfer catalyzed by β-arylsulfotransferase IV, a linear free-energy analysis using various substituted phenols, including fluorophenols, was conducted. pnas.org The results point towards a dissociative, Sₙ1-like mechanism where the sulfuryl group is transferred via a short-lived sulfotrioxide-like intermediate. pnas.org The Brønsted coefficients (β) obtained from these studies indicate the degree of bond formation or cleavage in the transition state, suggesting that the reaction proceeds through a transition state with significant charge separation. pnas.org

For synthetic transformations, reaction pathways can be complex. In the synthesis of regorafenib, a related isomer, 4-amino-3-fluorophenol, is prepared via Fries and Beckman rearrangements. tandfonline.comresearchgate.net The Fries rearrangement involves the conversion of a phenyl ester to a hydroxy aryl ketone, typically under acidic conditions. The mechanism proceeds through the generation of an acylium ion which then acylates the aromatic ring via an electrophilic aromatic substitution. The regioselectivity is influenced by the reaction conditions and the substituents on the ring.

The presence of both an amino and a hydroxyl group on this compound allows it to act as a bidentate ligand, coordinating with metal centers to form stable 5-membered ring complexes, which can influence the mechanism of subsequent reactions. ossila.com

Role of Catalytic Systems in the Chemistry of this compound

Catalytic systems are indispensable for achieving high efficiency, selectivity, and sustainability in the chemical transformations of this compound and its derivatives. These systems can be broadly categorized into biocatalysts and chemical catalysts.

Biocatalysts: As detailed in section 2.2.4, enzymes, particularly ω-transaminases, play a pivotal role in the enantioselective synthesis of chiral amines from prochiral ketone precursors derived from this compound's structural framework. nih.gov These biocatalysts operate under mild conditions and offer exceptional stereocontrol, which is difficult to achieve with conventional chemical methods. The mechanism involves the enzyme's pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor, which facilitates the transfer of an amino group from a donor molecule to the ketone substrate. researchgate.net

Chemical Catalysts:

Metal-Based Catalysts: Transition metal catalysts are widely used. Ruthenium complexes are effective for asymmetric reductive amination, enabling the direct, one-pot synthesis of chiral amines with high enantiopurity. figshare.com Platinum on carbon (Pt/C) is a classic heterogeneous catalyst used for hydrogenation reactions, such as the reduction of a nitro group to an amine in the synthesis of aminophenol derivatives. google.com Palladium catalysts are employed in C-H activation and cross-coupling reactions, although sometimes fluorophenols themselves can act as additives to assist in the catalytic cycle, for example, by facilitating a 1,4-palladium transfer. researchgate.net

Acid Catalysts: Strong acids like trifluoromethanesulfonic acid (TfOH) can function as both a solvent and a catalyst for reactions such as Friedel-Crafts acylations and Fries rearrangements involving phenol derivatives. researchgate.net The acid promotes the formation of the electrophilic acylium ion, which is key to these C-C bond-forming reactions. researchgate.net

The table below provides an overview of various catalytic systems and their applications in the chemistry related to this compound.

| Catalyst System | Catalyst Type | Reaction Type | Function/Role |

| ω-Transaminase | Biocatalyst | Asymmetric Amination | Enantioselective synthesis of chiral amines. nih.gov |

| Ruthenium Complex | Homogeneous Metal Catalyst | Asymmetric Reductive Amination | Step-economic, highly enantioselective synthesis of chiral primary amines. figshare.com |

| Platinum on Carbon (Pt/C) | Heterogeneous Metal Catalyst | Catalytic Hydrogenation | Reduction of nitro groups to amines. google.com |

| Trifluoromethanesulfonic Acid (TfOH) | Acid Catalyst | Acylation / Rearrangement | Promotes Fries rearrangement and Friedel-Crafts acylation. researchgate.net |

| Tin(IV) Complexes | Homogeneous Metal Catalyst | Complex Formation | The amine and hydroxyl groups of this compound can coordinate to a tin(IV) center. ossila.com |

Computational and Spectroscopic Elucidation of Molecular Structure and Electronic Properties

Quantum Chemical Calculations and Theoretical Modeling Approaches

Quantum chemical calculations serve as powerful tools for predicting and interpreting the properties of 2-Amino-4-fluorophenol at an atomic level. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model its electronic structure and predict its behavior.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying the electronic structure of molecules. For derivatives of phenol (B47542), DFT calculations are routinely used to predict optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.net Hybrid functionals, such as B3LYP, combined with comprehensive basis sets like 6-311++G(d,p) or 6-311+G(d,p), are frequently selected to accurately model electron correlation and exchange effects. semanticscholar.org

In the case of this compound, DFT would be used to determine the most stable conformation by calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. For the closely related molecule 2-amino-4-chlorophenol (B47367) (2A4CP), DFT calculations have identified two possible conformers, with the most stable form being determined through potential energy surface scans. researchgate.net Similar calculations for 2,6-dichloro-4-fluoro phenol have shown that the optimized structural parameters computed via DFT are in good agreement with experimental data where available. semanticscholar.org This process of geometrical optimization is the foundational step for all further computational analyses.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. This method is particularly valuable for analyzing UV-visible absorption spectra and understanding the photophysical behavior of compounds like this compound. researchgate.net

By applying the TD-DFT method, researchers can calculate the vertical excitation energies, which correspond to the absorption wavelengths (λmax), and the oscillator strengths of electronic transitions. mdpi.com For instance, in a study of fluorophenols, TD-DFT calculations at the CAMB3LYP/6-311++G(d,p) level of theory were used to predict transition energies and oscillator strengths, which correlated well with experimental absorbance data. nih.gov For 2-amino-4-chlorophenol, TD-DFT has been used to study electronic properties such as HOMO and LUMO energies. researchgate.net These calculations help identify the nature of the electronic transitions, such as n → π* and π → π*, which are crucial for understanding the compound's response to light. frontiersin.org

The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry method used to approximate the many-electron wavefunction and energy of a molecule. While it is computationally less demanding than more advanced methods, it famously neglects electron correlation, which can limit its accuracy. researchgate.netkarazin.ua

In molecular analyses, HF is often used as a starting point or for comparative purposes alongside DFT calculations. researchgate.net For example, in studies of 2-amino-4-chlorophenol and 2,6-dichloro-4-fluoro phenol, both HF and DFT methods were employed to calculate optimized geometries and other properties. semanticscholar.orgresearchgate.net Comparing the results from both methods allows researchers to assess the importance of electron correlation for specific molecular properties. While DFT generally provides results that are closer to experimental values, the HF method remains a staple in computational studies for its foundational role in electronic structure theory. researchgate.netkarazin.ua

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability. researchgate.net In fluorinated compounds, the substitution of fluorine can lower the HOMO-LUMO gap, thereby enhancing the molecule's electron-withdrawing capacity and stability. DFT calculations are the primary tool for computing the energies of these orbitals. The energy gap can be used to derive other global chemical reactivity descriptors such as chemical hardness, softness, and electronegativity. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.68 |

| ELUMO | -0.85 |

| Energy Gap (ΔE) | 4.83 |

| Ionization Potential (I) | 5.68 |

| Electron Affinity (A) | 0.85 |

| Global Hardness (η) | 2.42 |

| Electronegativity (χ) | 3.27 |

Note: The values in this table are representative and based on calculations for structurally similar compounds like 2-amino-4-chlorophenol, as detailed in related literature. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar Lewis structure elements of bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis provides a quantitative description of charge delocalization and intramolecular and intermolecular interactions.

NBO analysis is particularly useful for studying hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.de The strength of these interactions is evaluated using second-order perturbation theory. uni-muenchen.de In molecules like this compound, NBO analysis can elucidate the interactions between the lone pairs on the oxygen, nitrogen, and fluorine atoms and the antibonding orbitals of the benzene (B151609) ring, providing deep insight into the electronic stabilization of the molecule. researchgate.net

Mulliken charge distribution analysis is a method used to estimate the partial atomic charges on the atoms within a molecule based on the calculated wavefunction. semanticscholar.org This analysis provides a picture of the electron distribution and helps in understanding the molecule's electrostatic potential, dipole moment, and polar nature. researchgate.net

The calculation is performed using both HF and DFT methods to provide a range of charge distributions. semanticscholar.org For substituted phenols, this analysis reveals how electronegative atoms like fluorine and oxygen, as well as the amino group, influence the charge distribution across the aromatic ring. The carbon atom attached to the electronegative fluorine atom is expected to carry a significant positive charge, while the fluorine atom itself will be negative. This charge polarization is critical for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.

| Atom | HF Charge (e) | DFT (B3LYP) Charge (e) |

|---|---|---|

| C1(-OH) | 0.38 | 0.21 |

| C2(-NH2) | -0.51 | -0.29 |

| C3 | 0.19 | -0.05 |

| C4(-F) | 0.25 | 0.15 |

| C5 | -0.15 | -0.12 |

| C6 | -0.01 | -0.08 |

| F | -0.29 | -0.22 |

| O | -0.67 | -0.55 |

| N | -0.71 | -0.63 |

Computational Prediction of Vibrational Modes and Infrared Intensities

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the vibrational modes and corresponding infrared (IR) intensities of this compound. These theoretical calculations provide a basis for the assignment of experimentally observed IR spectral bands.

Theoretical vibrational frequencies are often calculated using methods like B3LYP with a basis set such as 6-31G*. These calculations can predict the positions of key vibrational bands, including the O–H and N–H stretching frequencies, which are typically observed around 3300 cm⁻¹ and 3400 cm⁻¹, respectively. The calculated frequencies and intensities are then compared with experimental Fourier Transform Infrared (FTIR) spectra to confirm the vibrational assignments and provide a more profound understanding of the molecule's structural dynamics. Theoretical models also aid in elucidating the impact of the fluorine substituent on the vibrational modes of the phenol ring.

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic techniques is employed to experimentally characterize the structure and electronic properties of this compound, offering empirical data that complements computational predictions.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and obtaining a "vibrational fingerprint" of this compound. The experimental IR spectrum provides direct evidence for the presence of key functional groups.

The characteristic absorption bands observed in the IR spectrum confirm the molecular structure. The O–H stretching vibration of the phenolic group typically appears as a broad band around 3300 cm⁻¹, while the N–H stretching vibrations of the primary amine group are observed near 3400 cm⁻¹. These experimental values are crucial for validating the results obtained from computational predictions. The unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) is also used for the unambiguous identification of the compound.

A comparison between computationally predicted and experimentally observed vibrational frequencies is presented in the table below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Computational) | Observed Frequency (cm⁻¹) (Experimental) |

| O–H Stretch | ~3300 | ~3300 |

| N–H Stretch | ~3400 | ~3400 |

Note: Predicted values are general approximations from computational studies and can vary based on the level of theory and basis set used.

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within the this compound molecule. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones, providing insights into the electronic structure.

The UV-Vis spectrum of this compound is influenced by the electronic nature of the amino, hydroxyl, and fluorine substituents on the aromatic ring. The interaction of these groups with the benzene ring's π-system dictates the wavelengths of maximum absorption (λmax). Studies on similar compounds suggest that the electronic transitions are typically of the π → π* and n → π* types. researchgate.net The solvent environment can also significantly impact the position and intensity of these absorption bands.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine atomic environments.

¹H NMR: The proton NMR spectrum reveals the chemical shifts and coupling patterns of the protons in the molecule. Aromatic protons typically resonate in the region of δ 6.5–7.5 ppm. The specific splitting patterns help to confirm the substitution pattern on the benzene ring.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the assignment of each carbon atom in the aromatic ring and any attached alkyl groups.

¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds. It provides a direct probe of the fluorine atom's environment within the molecule. daneshyari.com The chemical shift and coupling constants in the ¹⁹F NMR spectrum can offer valuable insights into the electronic effects of the fluorine substituent.

The following table summarizes typical chemical shift ranges for this compound in NMR spectroscopy.

| Nucleus | Chemical Shift (δ) Range (ppm) |

| ¹H (Aromatic) | 6.5–7.5 |

| ¹³C (Aromatic) | Varies |

| ¹⁹F | Varies |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Cyclic voltammetry is employed to study the electrochemical properties of this compound, specifically its oxidation and reduction behavior. researchgate.net This technique provides information about the redox potentials of the molecule, which are related to its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The electrochemical behavior is influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing fluorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Solvatochromic Behavior and Solvent-Dependent Spectral Shifts

The solvatochromic behavior of this compound refers to the change in its UV-Vis absorption spectrum as a function of the solvent's polarity. This phenomenon arises from the differential stabilization of the ground and excited electronic states of the molecule by the surrounding solvent molecules.

Studies on related phenolic compounds show that the position, intensity, and shape of the absorption bands can be significantly affected by the solvent. researchgate.net By analyzing these solvent-dependent spectral shifts, it is possible to gain a deeper understanding of the nature of the electronic transitions and the charge distribution in both the ground and excited states of this compound. The interaction between the solute and solvent molecules, including hydrogen bonding, plays a crucial role in the observed solvatochromic effects.

Applications in Medicinal Chemistry and Pharmaceutical Sciences

Strategic Role in Scaffold Design and Drug Discovery Initiatives

2-Amino-4-fluorophenol serves as a crucial building block in drug discovery, offering a versatile scaffold for creating novel therapeutic agents. chemimpex.com Its distinct chemical features, including the presence of amino and fluorine functional groups, allow it to be a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). chemimpex.com The molecule's structure is particularly valuable in the design of complex molecules, as it can be readily modified to interact with various biological targets. The ortho-positioning of the amine and hydroxyl groups makes it an ideal precursor for synthesizing heterocyclic systems like benzoxazoles and benzoxazines, which are important pharmacophores in many drug classes. ossila.com

Development of Active Pharmaceutical Ingredients (APIs) and Pharmaceutical Intermediates

As a versatile chemical intermediate, this compound is instrumental in the production of a wide range of APIs. chemimpex.com It is a foundational component in the synthesis of drugs with various therapeutic applications, including analgesics and anti-inflammatory agents. chemimpex.com The compound's stability and reactivity make it a valuable asset in the development of specialty chemicals beyond pharmaceuticals, such as dyes and agrochemicals. chemimpex.com Its ability to undergo diverse chemical transformations facilitates the creation of complex molecular architectures necessary for the development of advanced therapeutic materials. chemimpex.com

Mechanism-Based Drug Design and Therapeutic Agent Development

The structural attributes of this compound have been strategically exploited in the design of drugs that target specific biological mechanisms underlying various diseases.

Antimalarial Agents, including Amodiaquine (B18356) Analogs

A significant application of this compound is in the development of novel antimalarial drugs, particularly analogs of amodiaquine. The rationale behind creating fluoro-amodiaquine analogs is to address the toxicity issues associated with amodiaquine, such as hepatotoxicity and agranulocytosis. jst.go.jp These toxic effects are linked to the metabolic formation of a reactive quinoneimine metabolite. jst.go.jpnih.gov By replacing the hydroxyl group in the amodiaquine structure with a fluorine atom, the metabolic pathway leading to the toxic quinoneimine is blocked. jst.go.jpnih.gov

The mechanism of action of these 4-aminoquinoline-based antimalarials, including amodiaquine and its fluoro-analogs, involves the inhibition of hemozoin formation in the malaria parasite. researchgate.netopenaccessjournals.com The drugs accumulate in the parasite's acidic food vacuole and interfere with the detoxification of heme, a byproduct of hemoglobin digestion, leading to parasite death. researchgate.netopenaccessjournals.com

Research has demonstrated that fluoro-amodiaquine analogs retain potent antimalarial activity, with some exhibiting low micromolar to nanomolar IC50 values against resistant strains of Plasmodium falciparum. jst.go.jpnih.gov

Table 1: Antimalarial Activity of Fluoroamodiaquine Analogues

| Compound | P. falciparum Strain | IC50 (µM) |

|---|---|---|

| Fluoroamodiaquine Analogue 7b | W2 | 0.9 |

| Fluoroamodiaquine Analogue 7c | W2 | 0.8 |

This table presents the 50% inhibitory concentration (IC50) of selected fluoroamodiaquine analogues against different strains of Plasmodium falciparum. jst.go.jpnih.gov

Anti-inflammatory and Analgesic Agents

Derivatives of this compound have been investigated for their potential as anti-inflammatory and analgesic agents. chemimpex.com One mechanistic approach involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. nih.gov This pathway plays a crucial role in the cellular defense against oxidative stress and inflammation. Certain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, synthesized from precursors related to this compound, have been shown to activate Nrf2. nih.gov This activation leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov

Anti-tumor and Cytotoxic Agents

The this compound scaffold has been incorporated into various compounds with demonstrated anti-tumor and cytotoxic activities. One notable example is the development of a derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), which has shown potent activity as a histone deacetylase 3 (HDAC3) inhibitor. nih.gov This compound exhibited significant cytotoxicity against HepG2 human liver cancer cells with an IC50 value of 1.30 µM and was found to induce apoptosis and cause cell cycle arrest at the G2/M phase. nih.gov

Other derivatives have been designed to interfere with critical signaling pathways in cancer cells. For instance, some 3,4′-bis-guanidino phenyloxy(phenyl or pyridyl) analogues, which can be conceptually linked to the this compound structure, are thought to exert their cytotoxic effects by interfering with the Ras/BRAF pathway. mdpi.com Furthermore, heteroleptic tin(IV) complexes incorporating this compound have demonstrated in vitro cytotoxicity against human cancer cells. ossila.com

Table 2: Cytotoxic Activity of this compound Derivatives

| Derivative | Cell Line | IC50 (µM) |

|---|---|---|

| FNA (HDAC3 inhibitor) | HepG2 | 1.30 |

| 3-amino-4′-guanidino phenyloxypyridine derivative | HL-60 | 3.73 |

This table displays the 50% inhibitory concentration (IC50) of selected derivatives containing the this compound motif against various human cancer cell lines. nih.govmdpi.com

Impact of Fluorine Substitution on Pharmacological Activity and Disposition

The introduction of a fluorine atom into a drug molecule, as seen in this compound and its derivatives, has a profound impact on its pharmacological properties and pharmacokinetic profile. The strategic placement of fluorine can significantly enhance a drug's efficacy and disposition.

One of the key benefits of fluorine substitution is the improvement of metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. This can block metabolically labile sites on a molecule, prolonging its half-life and duration of action.

Furthermore, the high electronegativity of fluorine can alter the acidity or basicity (pKa) of nearby functional groups. This modification can influence a drug's pharmacokinetic properties, such as absorption and distribution, as well as its binding affinity to its biological target. While the replacement of a single hydrogen with fluorine generally leads to a modest increase in lipophilicity, this can be advantageous for membrane permeability and interaction with hydrophobic binding pockets of proteins.

The fluorine atom can also influence the preferred conformation of a molecule. Its size and electronegativity can lead to specific intramolecular interactions that lock the molecule into a bioactive conformation, thereby enhancing its binding affinity for its target. This can be a critical factor in optimizing the potency of a drug candidate.

Modulation of Biological Activity and Efficacy

The incorporation of a fluorine atom into a phenol (B47542) ring, as seen in this compound, can significantly enhance the biological activity and efficacy of drug candidates. This is attributed to fluorine's unique properties, such as its high electronegativity and ability to form strong bonds, which can influence a molecule's interaction with biological targets.

Derivatives of this compound have been investigated for a range of therapeutic applications, including as analgesics, anti-inflammatory drugs, and even for their potential in cancer treatment. chemimpex.com For instance, research has shown that certain derivatives exhibit significant cytotoxic effects on human cancer cell lines. The presence of the fluorine atom can also impact a compound's metabolic stability, potentially leading to improved pharmacokinetic profiles.

Table 1: Investigated Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Application/Finding |

|---|---|

| Oncology | Derivatives have shown significant antitumor properties and cytotoxic effects against various cancer cell lines. |

| Pain and Inflammation | It is a key intermediate in the synthesis of analgesics and non-steroidal anti-inflammatory drugs (NSAIDs). chemimpex.comchemimpex.com |

| Infectious Diseases | Some derivatives have demonstrated antimicrobial properties against various bacterial strains. nih.gov |

Influence on Receptor Selectivity

The strategic placement of a fluorine atom, as in this compound, can significantly influence a drug molecule's binding affinity and selectivity for its target receptor. acs.org This is a critical aspect of drug design, as improved selectivity can lead to more effective treatments with fewer side effects.

Studies on various receptor systems have demonstrated the positive impact of fluorine substitution. For example, in the development of ligands for the κ-opioid receptor (KOP), the introduction of a 2-fluoro substituent into certain diphenethylamine (B1265890) derivatives led to a remarkable enhancement in both receptor affinity and selectivity. acs.org Similarly, in the development of dopamine (B1211576) D4 receptor ligands, the presence of a fluorine atom was found to be important for binding affinity. nih.gov The fluorine atom can alter the electronic properties of the molecule and participate in specific interactions with the receptor's binding site, thereby enhancing selectivity. acs.org

Structure-Activity Relationship (SAR) Studies in Drug Development

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how a molecule's chemical structure correlates with its biological activity. collaborativedrug.com this compound and its derivatives are valuable tools in these studies. By systematically modifying the structure of a lead compound containing the this compound scaffold and observing the effects on its biological activity, researchers can identify key structural features required for potency and selectivity. collaborativedrug.com

For example, SAR studies on inhibitors of SLACK potassium channels revealed that the position of the fluoro group on the phenyl ring was well-tolerated, with only slight variations in potency. mdpi.com This type of information is crucial for optimizing lead compounds into viable drug candidates. SAR analyses help to focus synthetic efforts on molecules most likely to be active and to avoid those with undesirable properties like toxicity. collaborativedrug.com The ability to predict biological activity from molecular structure is a powerful tool in modern drug discovery. collaborativedrug.com

Role in Materials Science and Development of Functional Materials

Applications in Polymer Synthesis and Advanced Material Development

2-Amino-4-fluorophenol serves as a key monomer in the synthesis of advanced polymers, notably high-performance polyimides and epoxy resins. chemimpex.comvulcanchem.com The incorporation of this fluorinated monomer into polymer backbones can significantly enhance properties like thermal stability, solubility, and dielectric performance. researchgate.netmdpi.com

In the synthesis of polyimides, fluorinated diamines derived from related precursors are used to create polymers with improved processability and lower dielectric constants, which are critical for applications in microelectronics. researchgate.netgoogle.com For example, novel polyimides synthesized from fluorinated diamine monomers have demonstrated inherent viscosities ranging from 0.63 to 0.95 dL/g, good solubility in various organic solvents, and high thermal stability. researchgate.net The presence of the fluorine atom disrupts polymer chain packing, which can lead to increased solubility and lower moisture absorption. researchgate.netmdpi.com A derivative, 2-(2-Amino-4-fluorophenoxy)ethan-1-ol, can act as a monomer in the creation of epoxy resins, contributing to enhanced thermal stability, with a glass transition temperature (Tg) of 145°C. vulcanchem.com

The development of advanced materials often leverages the unique reactivity of this compound. It is a precursor for creating complex molecules that form the basis of specialty polymers and composites with tailored characteristics. chemimpex.com

Table 1: Research Findings in Polymer Synthesis

| Polymer Type | Monomer/Precursor | Key Findings | Reference |

|---|---|---|---|

| Polyimides | Fluorinated diamines | Inherent viscosities of 0.63-0.95 dL/g; good solubility in organic solvents. | researchgate.net |

| Epoxy Resins | 2-(2-Amino-4-fluorophenoxy)ethan-1-ol | Enhanced thermal stability; Glass transition temperature (Tg) of 145°C. | vulcanchem.com |

| Modified PI films | Diamine monomer with naphthalene (B1677914) ring | Reduced dielectric constant (from 3.21 to 2.82 at 1 MHz); improved thermal stability (Td5% at 569°C). | mdpi.com |

Utilization in Coatings and Surface Modification Technologies

The compound and its derivatives are utilized in formulating advanced coatings that offer enhanced durability and resistance to environmental factors. chemimpex.com The presence of fluorine is key to improving the performance of these coatings, particularly in creating corrosion-resistant surfaces. researchgate.net

Research has shown that functionalizing graphene oxide (GO) with a related compound, 4-fluorophenol (B42351), creates a nanofiller for epoxy resins that significantly boosts anticorrosion properties. researchgate.net When 0.25 wt.% of the fluorophenol-functionalized graphene oxide (FGO) was added to an epoxy coating on mild steel, the corrosion resistance was drastically increased. researchgate.net This enhancement is attributed to the improved barrier properties against water, oxygen, and other corrosive agents, as well as better dispersion of the nanofiller within the epoxy matrix. researchgate.net Similarly, derivatives like 4-amino-2-fluorophenol-β-D-lactopyranose are used in surface modification to create stable, hydrophilic carbohydrate coatings on various materials, including polymers and metals, which can minimize biofouling. researchgate.net

Table 2: Research Findings in Coatings and Surface Modification

| Application | Material System | Key Findings | Reference |

|---|---|---|---|

| Anticorrosion Coating | 4-fluorophenol functionalized graphene oxide (FGO) in epoxy resin | Addition of 0.25 wt.% FGO significantly increased corrosion resistance. | researchgate.net |

| Surface Biomimicry | 4-amino-2-fluorophenol-β-D-lactopyranose | Forms stable, hydrophilic carbohydrate layers on surfaces to minimize biofouling. | researchgate.net |

Integration into Fluorescent Dyes and Pigments

This compound is a valuable precursor for the synthesis of fluorescent dyes and pigments. ossila.comchemimpex.com Its ortho-positioned amine and hydroxyl groups make it an ideal starting material for creating heterocyclic structures like benzoxazoles and benzoxazines, many of which exhibit strong fluorescence. ossila.com

The reaction of this compound with other chemical reagents can yield a variety of dyes. For instance, fluorescent benzoxazine (B1645224) derivatives can be synthesized from this compound and 1,2-diketones. ossila.com These resulting dyes are used in various applications, including as fluorescent probes and labels in biochemical research. ossila.comchemscene.com The incorporation of the fluorine atom can influence the photophysical properties of the dye, such as shifting the emission wavelength and enhancing quantum yield. A rhodamine-based fluorescent probe for detecting hydrogen sulfide (B99878) has been synthesized using the related isomer, 3-amino-4-fluorophenol (B1338284), highlighting the utility of fluorinated aminophenols in creating sensitive detection agents. researchgate.net

Table 3: Research Findings in Fluorescent Dyes

| Dye/Probe Type | Precursor | Synthesis Method | Application | Reference |

|---|---|---|---|---|

| Benzoxazine Derivative | This compound | Reaction with 1,2-diketones | Fluorescent dyes | ossila.com |

| Benzoxazole Derivative | This compound | Reaction with 1,1'-dibromoethene derivatives | Fluorescent dyes | ossila.com |

| Rhodamine Dye | 3-Amino-4-fluorophenol | One-pot reaction with o-phthalic anhydride (B1165640) | Fluorescent probe for H₂S detection | researchgate.net |

Contribution to Organic Electronic Materials Research

In the field of organic electronics, this compound and its derivatives are investigated as building blocks for semiconducting materials used in devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). ossila.comsmolecule.com The strategy of fluorinating organic semiconductors is known to be effective in tuning their electronic energy levels and influencing the molecular packing in thin films, which are critical factors for device performance. researchgate.net

Fluorinated aromatic compounds are explored for their potential in optoelectronic devices due to their unique electronic properties. smolecule.com While direct applications of this compound are part of ongoing research, derivatives and related structures are actively being used. For example, a beryllium complex with 2-(benzo[d]thiazol-2-yl)-5-fluorophenol, an isomer derivative, has been synthesized as an electron-transporting material for phosphorescent OLEDs, exhibiting a high triplet energy of 2.62 eV, which is crucial for device efficiency. researchgate.net The introduction of fluorine can help lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection in electronic devices. researchgate.net This makes fluorinated compounds like this compound valuable for designing next-generation organic electronic materials. chemscene.comchemscene.com

Table 4: Research Findings in Organic Electronics

| Application Area | Material Type | Key Property/Finding | Relevance | Reference |

|---|---|---|---|---|

| OLEDs | Beryllium metal-chelate complex with a fluorophenol derivative | High triplet energy (2.62 eV); Low LUMO level for efficient electron injection. | Demonstrates the utility of fluorinated phenol (B47542) structures in host materials for efficient phosphorescent OLEDs. | researchgate.net |

| OFETs | Fluorinated conjugated polymers | Fluorination is an effective strategy to control microstructure and electronic structure. | Shows the importance of fluorine incorporation for tuning semiconductor properties in transistors. | researchgate.net |

| Optoelectronics | Fluorinated aromatic compounds | Unique electronic properties are suitable for research in OLEDs and FETs. | Highlights the potential of compounds like this compound as building blocks. | smolecule.com |

Environmental Fate and Biotransformation Pathways of Fluorinated Phenols

Microbial Degradation Mechanisms of Fluorinated Phenols

Microorganisms have evolved diverse catabolic pathways to break down halogenated aromatic compounds. The degradation of fluorophenols, while challenging, can be initiated by specific microbial enzymes under both aerobic and anaerobic conditions.

Aerobic biodegradation of fluorophenols is the more extensively studied and effective pathway. Generally, aerobic soil microbes initiate the degradation of mono- and dihalophenols through the action of ortho-hydroxylases, which convert the phenols into their corresponding halocatechols. nih.govscispace.com This initial hydroxylation is a critical step that prepares the aromatic ring for subsequent cleavage by dioxygenases. oup.com For instance, various strains of Rhodococcus are known to degrade monofluorophenols, difluorophenols, and trifluorophenols cometabolically, starting with an ortho-hydroxylation to form a fluorocatechol. researchgate.net Studies using activated sludge have shown that the biodegradability of monofluorophenol isomers decreases in the order of 4-fluorophenol (B42351) > 3-fluorophenol (B1196323) > 2-fluorophenol (B130384). h2o-china.com

Anaerobic degradation of fluorophenols is significantly more limited. While compounds like phenol (B47542) and benzoate (B1203000) are readily utilized under various anaerobic conditions (denitrifying, sulfate-reducing, iron-reducing, and methanogenic), fluorophenols have been observed to be highly recalcitrant, with no significant degradation observed over long periods in enrichment cultures. researchgate.net However, some exceptions exist. A newly isolated sulfate-reducing bacterium, Desulfobacterium anilini strain AK1, has been shown to degrade 2-fluorophenol, suggesting that under specific sulfidogenic conditions, anaerobic breakdown is possible. nih.gov In contrast to fluorophenols, some fluorinated benzoic acids, such as 2-fluorobenzoate (B1215865) and 4-fluorobenzoate, can be degraded under denitrifying conditions. researchgate.net The anaerobic degradation of phenol in other bacteria often proceeds via phosphorylation to phenylphosphate, followed by carboxylation to 4-hydroxybenzoate, a pathway that has been identified in denitrifying and sulfate-reducing bacteria. nih.gov

The enzymatic cleavage of the stable carbon-fluorine bond is the central challenge in the biodegradation of fluorophenols. This process is typically preceded by one or more hydroxylation steps.

Hydroxylation: The initial step in the aerobic microbial degradation of fluorophenols is aromatic hydroxylation, catalyzed by enzymes such as phenol hydroxylases. oup.comasm.org This reaction introduces additional hydroxyl groups onto the aromatic ring, forming intermediates like fluorocatechols (dihydroxybenzenes) or even fluoropyrogallols (trihydroxybenzenes). nih.govoup.com For example, the metabolism of 2-fluorophenol by various microorganisms yields 3-fluorocatechol (B141901) as the primary hydroxylated intermediate. nih.govresearchgate.net This hydroxylation is often NADPH-dependent. asm.org

Defluorination: The removal of the fluorine atom can occur at different stages of the catabolic pathway.

Post-Ring Cleavage: In many bacterial pathways, the fluorinated aromatic ring is first cleaved. For example, a fluorocatechol intermediate can be processed by catechol 1,2-dioxygenase to form a fluoromuconate. researchgate.netasm.org Subsequent enzymatic action on the fluoromuconate, for instance by a fluoromuconate cycloisomerase, can lead to the elimination of the fluoride (B91410) ion during lactonization. oup.com

Direct Defluorination: Some enzymes can catalyze the direct removal of fluorine from the aromatic ring. A 4-fluorophenol monooxygenase from an Arthrobacter species has been identified that catalyzes the NADPH-dependent hydroxylation and subsequent defluorination of 4-fluorophenol to form benzoquinone. researchgate.netresearchgate.netucd.ie Heme dehaloperoxidases (DHP) represent another class of enzymes capable of this transformation. acs.org Computational studies on the DHP-catalyzed defluorination of 2,4,6-trifluorophenol (B1297822) suggest a mechanism involving hydrogen atom abstraction from the phenol group, followed by OH rebound and subsequent, rate-determining defluorination to form a benzoquinone product. acs.org

The elucidation of biodegradation pathways relies heavily on the identification of transient metabolites and intermediates. Techniques like 19F Nuclear Magnetic Resonance (NMR) and mass spectrometry have been invaluable for tracking the fate of fluorinated compounds. nih.govoup.comnih.gov The transformation of monofluorophenols by organisms like Rhodococcus opacus 1cp has been shown to produce a series of hydroxylated and ring-cleaved products. nih.gov

The table below summarizes key intermediates identified during the microbial degradation of various monofluorophenols.

| Original Substrate | Key Intermediates | Identification Method(s) |

| 2-Fluorophenol | 3-Fluorocatechol nih.gov, 2-Fluoromuconate nih.govasm.org, 1,2,3-Trihydroxy-4-fluorobenzene (4-Fluoropyrogallol) nih.govscispace.com | 19F NMR, MS, TLC nih.gov |

| 3-Fluorophenol | 4-Fluorocatechol nih.gov, 1,2,3-Trihydroxy-5-fluorobenzene (5-Fluoropyrogallol) nih.govscispace.com | 19F NMR, MS, TLC nih.gov |

| 4-Fluorophenol | 4-Fluorocatechol nih.gov, 1,2,3-Trihydroxy-5-fluorobenzene (5-Fluoropyrogallol) nih.gov, Fluoromuconates researchgate.net | 19F NMR, MS, TLC nih.govresearchgate.net |

These findings demonstrate that the initial microbial attack involves hydroxylation to form fluorocatechols, which can then be further hydroxylated to fluoropyrogallols or undergo ring cleavage to form fluoromuconates. nih.gov The formation of fluoropyrogallols represents a previously less-recognized pathway in the biotransformation of these compounds. nih.govscispace.com

Enzymatic Defluorination and Hydroxylation Processes

Environmental Occurrence and Persistence of Related Halogenated Phenols

Halogenated phenols, including fluorophenols, are considered priority pollutants due to their anthropogenic origins and potential for environmental contamination. nih.gov They are used as building blocks in chemical and pharmaceutical syntheses and as active agents in pesticides and herbicides. nih.gov The stability of the carbon-fluorine bond contributes significantly to the environmental persistence of fluorinated compounds. h2o-china.com

Their presence has been noted in contaminated sediments and industrial effluents. researchgate.net The environmental fate of these compounds is highly dependent on local conditions. In aerobic environments, microbial degradation can occur, as detailed above. However, under anaerobic conditions, which are common in sediments and deeper soil layers, fluorophenols are highly persistent. researchgate.netresearchgate.net This recalcitrance under anaerobic conditions means they can accumulate, posing a long-term risk to ecosystems. The degradation pathways for chlorinated analogues are often broadly comparable, though specific enzymes and degradation rates can differ significantly. researchgate.net

Engineered Bioremediation Strategies for Fluorophenol Contamination

The isolation of microorganisms capable of degrading fluorophenols opens the door for engineered bioremediation strategies to treat contaminated sites. The identification of specific bacterial strains, such as Rhodococcus opacus 1cp, Arthrobacter sp. strain IF1, and various Pseudomonas species, provides a toolkit of biocatalysts for detoxification. researchgate.netresearchgate.netsigmaaldrich.com

Bioremediation approaches can include:

Bioaugmentation: Introducing specialized microorganisms, like the aforementioned bacterial strains, into a contaminated environment to enhance the degradation of target pollutants.

Cometabolism: Utilizing microorganisms that can degrade fluorophenols fortuitously while growing on a different primary substrate. For example, Rhodococcus opacus 1cp degrades fluorophenols when grown on phenol. nih.gov

Enzyme-based Remediation: Applying purified enzymes, such as phenol hydroxylases or dehaloperoxidases, directly to contaminated water or soil. This approach avoids the complexities of maintaining viable microbial populations but can be more costly.

Fungi, such as Gloeophyllum striatum, have also demonstrated the ability to degrade halogenated phenols, potentially through Fenton-type reactions that generate highly reactive hydroxyl radicals, suggesting another avenue for bioremediation. ucd.ieresearchgate.net The development of these strategies relies on a deep understanding of the metabolic pathways and the specific enzymes involved in breaking down these recalcitrant compounds. researchgate.net

Toxicological Research and Mechanistic Insights into Aminophenol Induced Effects

In Vitro and In Vivo Toxicological Assessments of Related Aminophenols

The toxicological profiles of aminophenols, a class of compounds to which 2-amino-4-fluorophenol belongs, have been investigated through both in vitro and in vivo studies. These assessments are crucial for understanding the potential hazards associated with this chemical family.

Research has demonstrated that aminophenols can induce a range of toxic effects, including nephrotoxicity (kidney damage), hepatotoxicity (liver damage), and hematotoxicity (blood damage). nih.govornl.gov For instance, studies on p-aminophenol (PAP), a structurally related compound, have shown it to cause kidney damage. oecd.org In vivo studies in rats have established a no-observed-adverse-effect level (NOAEL) and a lowest-observed-adverse-effect level (LOAEL) for m-aminophenol, with observed effects at higher doses including anemia, liver and kidney toxicity, tremors, and decreased body weight. ornl.gov

In vitro studies using isolated renal cortical cells have been employed to compare the nephrotoxic potential of various aminophenol derivatives. nih.govnih.gov One such study revealed that the number and position of chloro groups on the aminophenol ring influence its nephrotoxic potential. nih.govnih.gov Specifically, the order of decreasing nephrotoxic potential in isolated rat renal cortical cells was found to be 4-amino-2,6-dichlorophenol (B1218435) > 4-amino-2-chlorophenol (B1200274) > 4-aminophenol (B1666318) > 4-amino-3-chlorophenol. nih.gov This highlights the importance of the substitution pattern in determining the toxicity of aminophenols.

The following table summarizes key findings from toxicological assessments of related aminophenols:

| Compound | Test System | Observed Effects | Reference |

| m-Aminophenol | Rats (in vivo) | Anemia, liver and kidney toxicity, tremors, decreased body weight at high doses. | ornl.gov |

| p-Aminophenol | Rats (in vivo) | Kidney damage. | oecd.org |

| 4-Amino-2-chlorophenol | Isolated rat renal cortical cells (in vitro) | Cytotoxicity (LDH release). | nih.govnih.gov |

| 4-Amino-3-chlorophenol | Isolated rat renal cortical cells (in vitro) | Lower cytotoxicity compared to other tested chloro-aminophenols. | nih.gov |

| 4-Amino-2,6-dichlorophenol | Isolated rat renal cortical cells (in vitro) | Highest cytotoxicity among the tested chloro-aminophenols. | nih.gov |

Cellular and Molecular Mechanisms of Toxicity for Aminophenol Analogs

The toxicity of aminophenol analogs is underpinned by complex cellular and molecular mechanisms. Research has delved into genotoxicity, effects on cell proliferation and apoptosis, and the role of metabolic activation in mediating their adverse effects.

Genotoxicity, Chromosomal Damage, and Mutagenicity

The genotoxic potential of aminophenols has been a subject of investigation, with some conflicting results. oecd.org For example, p-aminophenol is considered to be genotoxic, showing clastogenic (chromosome-damaging) effects both in vitro and in vivo. oecd.org It has been shown to induce chromosomal aberrations in Chinese hamster lung cells. oecd.org However, in the sex-linked recessive lethal test in Drosophila melanogaster, p-aminophenol did not show significant mutagenic activity, though it did indicate genotoxic properties in the somatic mutation and recombination test (SMART). nih.gov

Some substituted aminophenols have been indirectly linked to genotoxicity. oup.com For instance, certain chloroacetanilide herbicides are metabolized in vivo to p-aminophenols and their oxidized quinone imine forms, which are potent inducers of sister chromatid exchange. oup.com In contrast, 6-Amino-m-Cresol and 4-Amino-m-Cresol were generally not found to be mutagenic in in vitro and in vivo tests. nih.gov

Recent studies have also reported that m-aminophenol can cause DNA damage in human peripheral blood lymphocytes and mouse spleen cells in vitro, as measured by the comet assay. ornl.gov However, in vivo studies did not show an increase in micronuclei in bone marrow cells of mice or rats. ornl.gov

Alterations in Cell Proliferation and Apoptosis

Aminophenol analogs can significantly impact cell proliferation and induce apoptosis (programmed cell death). Studies have shown that p-aminophenol (PAP) and p-paraphenylenediamine (PPD), major components of some hair dyes, can inhibit the proliferation of human proximal tubular epithelial (HK-2) cells. nih.gov This inhibition is accompanied by an increase in apoptosis, as evidenced by flow cytometry, scanning electron microscopy, and increased mRNA levels of caspase-3, a key executioner enzyme in apoptosis. nih.gov

Novel aminophenol analogs have also been synthesized and evaluated for their anticancer activities, which are often mediated through the induction of apoptosis. nih.gov For example, certain p-alkylaminophenols have been shown to suppress the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia cells, by inducing apoptosis in a manner dependent on the length of the alkyl chain. nih.gov The induction of apoptosis by these compounds is correlated with their incorporation into cancer cells. nih.gov

Furthermore, N-acetyl-p-aminophenol (APAP), a well-known analgesic, can initiate apoptosis through the activation of caspase-9 and caspase-3. researchgate.net It is believed that the induction of apoptosis in renal tubular epithelial cells, rather than necrosis, is a primary mechanism of its nephrotoxic potential. researchgate.net In cases of APAP-induced liver injury, there is an enhanced expression of cleaved caspase-3, indicating an active apoptotic process. researchgate.net

Role of Oxidative Metabolism and Reactive Metabolite Formation (e.g., Quinone Imines)

The toxicity of many aminophenols is not caused by the parent compound itself but by reactive metabolites formed during oxidative metabolism. nih.gov A key pathway involves the formation of highly electrophilic quinone imines. nih.govtandfonline.com This bioactivation can be catalyzed by various enzymes, including cytochrome P450 (CYP) enzymes and peroxidases. nih.gov

For example, the oxidation of p-aminophenols can lead to the formation of p-quinone imines. tandfonline.com A classic example is the metabolism of acetaminophen (B1664979) (N-acetyl-p-aminophenol), where CYP2E1 catalyzes its oxidation to the reactive N-acetyl-p-benzoquinone imine (NAPQI). tandfonline.comnih.gov NAPQI is a highly reactive electrophile that can deplete cellular glutathione (B108866) (GSH) stores and covalently bind to cellular proteins, particularly mitochondrial proteins. tandfonline.comnih.gov This can lead to oxidative stress, DNA damage, and ultimately cell necrosis. tandfonline.com

The formation of quinone imines is not limited to acetaminophen. Other aromatic amines can undergo p-hydroxylation to form p-aminophenols, which are then oxidized to reactive quinoneimines. nih.gov These reactive intermediates are implicated in the idiosyncratic drug reactions observed with some nitrogen-containing drugs. nih.gov

The following table outlines the key reactive metabolites of aminophenols and their roles in toxicity:

| Parent Compound Class | Key Metabolic Step | Reactive Metabolite | Toxicological Consequence | Reference |

| p-Aminophenols | Two-electron oxidation | p-Quinone Imines | Depletion of GSH, covalent binding to proteins, oxidative stress, cell death. | nih.govtandfonline.com |

| Acetaminophen (APAP) | CYP2E1-catalyzed oxidation | N-acetyl-p-benzoquinone imine (NAPQI) | Depletion of GSH, mitochondrial protein binding, oxidative stress, liver necrosis. | tandfonline.comnih.gov |

| Aromatic Amines | p-Hydroxylation followed by oxidation | p-Quinoneimines | Potential for idiosyncratic drug reactions. | nih.gov |

Nephrotoxicity and Associated Bioactivation Mechanisms

The kidney is a frequent target for the toxic effects of aminophenols, and this nephrotoxicity is often linked to specific bioactivation mechanisms within the kidney itself. tandfonline.com The accumulation of aminophenol metabolites in the kidney, sometimes via active transport, contributes to its selective toxicity. tandfonline.com

The bioactivation of aminophenols to nephrotoxic metabolites can be mediated by enzymes present in the kidney, such as prostaglandin (B15479496) endoperoxide synthase (PGES) and cytochrome P450 enzymes. researchgate.net In the renal cortex, CYP enzymes play a significant role, while PGES is more active in the renal core. researchgate.net The metabolism of N-acetyl-p-aminophenol (APAP) by these enzymes can lead to the formation of reactive intermediates like N-acetyl-p-benzoquinone imine (NAPQI) and p-benzoquinone (PBQI). researchgate.net These reactive species can covalently bind to sulfhydryl groups of renal proteins, leading to injury of the proximal tubules. researchgate.net

Studies on 4-amino-2-chlorophenol (4-A2CP) have shown that its cytotoxicity in isolated renal cortical cells can be reduced by pretreatment with a peroxidase inhibitor and certain antioxidants, suggesting a role for peroxidative bioactivation and free radicals in its nephrotoxic effects. nih.gov The number and position of chlorine atoms on the aminophenol ring can significantly influence its nephrotoxic potential, indicating that the chemical structure is a key determinant of toxicity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Toxicity Relationship (STR) Studies for Substituted Phenols

Quantitative Structure-Activity Relationship (QSAR) and Structure-Toxicity Relationship (STR) studies are valuable computational tools used to predict the biological activities and toxicities of chemical compounds based on their molecular structures. jst.go.jpscholarsresearchlibrary.com These models are particularly useful for understanding the mechanistic basis of toxicity for a class of related molecules like substituted phenols. jst.go.jpresearchgate.net

For substituted phenols, QSAR models have revealed that two main physicochemical parameters dominate their toxicological profiles: hydrophobicity and electronic properties. jst.go.jpresearchgate.net Hydrophobicity, often represented by the logarithm of the n-octanol/water partition coefficient (log P), is a crucial factor influencing the extent of interaction between the phenol (B47542) and its molecular target. jst.go.jpresearchgate.net Electronic contributions are typically described by parameters like the Hammett sigma constants. jst.go.jpresearchgate.net

Several QSAR models have been developed to predict the toxicity of substituted phenols to various organisms, including aquatic species like Daphnia magna and tadpoles (Rana japonica). jst.go.jpscholarsresearchlibrary.com These models often show a strong dependence of toxicity on hydrophobicity. jst.go.jp For instance, the toxicity of a series of substituted phenols to Daphnia magna at different pH values was strongly correlated with hydrophobicity. jst.go.jp

In the context of developmental toxicity, QSAR analysis of substituted phenols in rats has shown that increasing lipophilicity and decreasing electron-withdrawing ability of the substituent are related to increased maternal toxicity. nih.gov Another QSAR model for postimplantation loss indicated that decreasing lipophilicity and electron-withdrawing ability, along with increasing bulk properties, were associated with decreased viability of implantation sites. nih.gov

These studies demonstrate the power of QSAR and STR in elucidating the relationships between the chemical structure of substituted phenols and their toxicological effects, providing insights into the molecular forces at play. jst.go.jpresearchgate.net

Development of Biomarkers for Exposure and Effect Assessment (for related compounds)

The development of specific biomarkers is crucial for assessing exposure to potentially toxic compounds and for understanding their effects on biological systems. While direct research on biomarkers for this compound is limited, studies on structurally related aminophenol derivatives provide valuable insights into potential biomarkers of exposure and effect. These related compounds, particularly halogenated anilines, serve as important surrogates for predicting the metabolic fate and biological reactivity of this compound.

Biomarkers can be broadly categorized into biomarkers of exposure, which measure the internal dose of a substance or its metabolites, and biomarkers of effect, which indicate early biological changes or damage resulting from the exposure. oup.comwho.intugr.es For aromatic amines, including fluorinated aminophenols, metabolic activation is a key process leading to the formation of reactive intermediates that can bind to macromolecules like proteins and DNA, forming adducts that can serve as biomarkers. researchgate.netnih.gov

Research into related compounds suggests that the most promising biomarkers for this compound would likely include its urinary metabolites and hemoglobin adducts.

Urinary Metabolites as Biomarkers of Exposure